![molecular formula C7H10ClN3O2 B2626948 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride CAS No. 2375273-33-7](/img/structure/B2626948.png)
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反应分析
Types of Reactions
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
科学研究应用
Medicinal Chemistry
Inhibition of Kinases
One of the primary applications of imidazo[1,2-b]pyridazine derivatives is their role as inhibitors of various kinases. For instance, compounds derived from this class have been shown to inhibit adaptor-associated kinase 1 (AAK1), which is involved in synaptic vesicle recycling and receptor-mediated endocytosis. This inhibition could have implications for treating neurological disorders and other conditions where AAK1 plays a critical role .
Anti-Cancer Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit anti-cancer properties. They have been evaluated for their ability to inhibit the growth of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain derivatives have demonstrated efficacy against breast and lung cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Enzyme Inhibition
Enzyme Inhibitors
The compound has been identified as a potent inhibitor for several enzymes. Its structural features allow it to interact effectively with enzyme active sites. Studies have shown that modifications to the imidazo[1,2-b]pyridazine structure can enhance its inhibitory potency against specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity .
Case Study: AAK1 Inhibition
A study demonstrated that specific derivatives of imidazo[1,2-b]pyridazine effectively inhibited AAK1 with IC50 values in the low micromolar range. This suggests potential therapeutic applications in conditions where AAK1 is implicated, such as obesity and diabetes management .
Antimicrobial Properties
Imidazo[1,2-b]pyridazine derivatives have also been investigated for their antimicrobial properties. Research has shown that certain compounds within this class exhibit activity against Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae, indicating potential use as antimicrobial agents in clinical settings .
Synthesis and Structural Modifications
Synthesis Techniques
The synthesis of imidazo[1,2-b]pyridazine derivatives often involves multi-step organic reactions. Various methodologies have been reported for creating these compounds, including cyclization reactions involving pyridine and hydrazine derivatives. The choice of synthetic route can influence the biological activity of the resulting compounds significantly .
Synthesis Method | Yield (%) | Biological Activity |
---|---|---|
Cyclization with hydrazine | 85% | AAK1 inhibition |
Suzuki coupling | 70% | Antimicrobial activity |
N-alkylation reactions | 60% | Anti-cancer properties |
作用机制
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
- 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride
- 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Uniqueness
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the resulting electronic and steric properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective .
生物活性
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- SMILES Notation : C1CCN2C(=NC=C2C(=O)O)C1
- InChIKey : ZUICHPZYIKILCQ-UHFFFAOYSA-N
The primary mechanism through which this compound exerts its biological effects is through the inhibition of the protein kinase HASPIN (haploid germ cell-specific nuclear protein kinase). HASPIN plays a crucial role in cell cycle regulation and is implicated in the proliferation of certain tumor cells. Inhibiting HASPIN can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (lung cancer) | 0.08 | Induction of apoptosis |
MCF-7 (breast cancer) | 0.46 | Inhibition of cell proliferation |
HCT116 (colon cancer) | 7.01 | Inhibition of cell cycle progression |
NCI-H460 | 8.55 | Induction of apoptosis |
These data indicate that this compound has significant antiproliferative activity against a range of cancer types.
Case Studies
- Study on HASPIN Inhibition : A study demonstrated that compounds based on imidazo[1,2-b]pyridazine effectively inhibited HASPIN activity in vitro. The results showed a correlation between HASPIN inhibition and reduced viability in cancer cell lines dependent on this kinase for proliferation .
- Cytotoxicity Evaluation : Another investigation evaluated the cytotoxic effects of this compound against human cancer cell lines using MTT assays. The results indicated that the compound significantly reduced cell viability at low concentrations, particularly in A549 and MCF-7 cells .
属性
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-8-6-2-1-3-9-10(5)6;/h4,9H,1-3H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKMLUCVVFHRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。